5-Oxa-8-azaspiro[3.5]nonane hcl
Description
5-Oxa-8-azaspiro[3.5]nonane hydrochloride (HCl) is a bicyclic spiro compound characterized by a fused oxolane (oxygen-containing) and azetidine (nitrogen-containing) ring system. Its molecular formula is C₇H₁₄ClNO, with a molecular weight of 179.65 g/mol (as the hydrochloride salt). The spiro architecture confers rigidity, making it a valuable scaffold in medicinal chemistry for conformational restriction and enhancing binding affinity to biological targets .
This compound is primarily utilized as a building block in pharmaceutical synthesis. For instance, derivatives of 5-oxa-8-azaspiro[3.5]nonane are intermediates in the synthesis of sigma receptor (SR) ligands and antimicrobial agents . The hydrochloride salt improves solubility and stability, facilitating its use in drug discovery workflows.
Properties
IUPAC Name |
5-oxa-8-azaspiro[3.5]nonane;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO.ClH/c1-2-7(3-1)6-8-4-5-9-7;/h8H,1-6H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NISGVYLNIIGTDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CNCCO2.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.64 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxa-8-azaspiro[3.5]nonane hydrochloride typically involves the formation of the spirocyclic ring system through a series of organic reactions. One common method includes the cyclization of a suitable precursor molecule that contains both oxygen and nitrogen functionalities. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process.
For example, a precursor such as 2-(2-hydroxyethyl)piperidine can undergo cyclization in the presence of a dehydrating agent like thionyl chloride to form the spirocyclic ring. The hydrochloride salt is then formed by treating the resulting compound with hydrochloric acid.
Industrial Production Methods
On an industrial scale, the production of 5-Oxa-8-azaspiro[3.5]nonane hydrochloride may involve continuous flow processes to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Oxa-8-azaspiro[3.5]nonane hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the nitrogen atom within the ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can introduce a variety of functional groups, such as alkyl, acyl, or aryl groups.
Scientific Research Applications
5-Oxa-8-azaspiro[3.5]nonane hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential biological activity.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 5-Oxa-8-azaspiro[3.5]nonane hydrochloride exerts its effects depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The spirocyclic structure can provide a rigid framework that enhances binding affinity and selectivity for these targets.
Comparison with Similar Compounds
Structural Analogues and Derivatives
The following table summarizes key structural analogues and their distinguishing features:
Biological Activity
5-Oxa-8-azaspiro[3.5]nonane hydrochloride is a compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article delves into its biological activities, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
5-Oxa-8-azaspiro[3.5]nonane hydrochloride features a spirocyclic structure that includes both oxygen and nitrogen atoms, contributing to its distinctive chemical reactivity. The molecular formula is , with a molecular weight of approximately 129.19 g/mol.
Structural Information
| Property | Value |
|---|---|
| Molecular Formula | C7H13NO |
| Molecular Weight | 129.19 g/mol |
| SMILES | C1CC2(C1)CNCCO2 |
| InChI | InChI=1S/C7H13NO |
The biological activity of 5-Oxa-8-azaspiro[3.5]nonane HCl is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. This interaction can modulate various signaling pathways, leading to diverse biological effects, including:
- Enzyme inhibition : The compound may inhibit enzymes involved in metabolic pathways.
- Receptor modulation : It can act as an agonist or antagonist at certain receptor sites, influencing physiological responses.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related spirocyclic compounds have demonstrated their efficacy against multidrug-resistant strains of bacteria, such as Neisseria gonorrhoeae, suggesting potential applications in treating infections caused by resistant pathogens .
Neuropharmacological Effects
The compound has been explored for its neuropharmacological effects, particularly as a GPR119 agonist. GPR119 is a receptor involved in glucose metabolism and insulin secretion. A study found that modifications to the spiro structure led to enhanced potency in glucose-lowering effects in diabetic models .
Study 1: Antibacterial Efficacy
In a recent study, this compound was evaluated for its antibacterial activity against various strains of bacteria. The results showed that the compound significantly reduced bacterial viability in vitro, indicating its potential as a lead compound for antibiotic development .
Study 2: GPR119 Agonism
Another study focused on the optimization of spirocyclic compounds as GPR119 agonists. The findings revealed that specific structural modifications could enhance the glucose-lowering effects in diabetic rats, highlighting the therapeutic potential of this compound class .
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Key Findings |
|---|---|---|
| 2-Oxa-7-azaspiro[3.5]nonane oxalate | Antimicrobial | Effective against resistant bacterial strains |
| 5-Oxa-8-azaspiro[3.5]nonane carboxylic acid | GPR119 Agonist | Potent glucose-lowering effects |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
